(E)-N'-benzylidene-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with a methoxyphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation reaction between 2-(4-methoxyphenoxy)acetohydrazide and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the hydrazide form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the hydrazide form. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MurD enzyme in Staphylococcus aureus, which is crucial for bacterial cell wall synthesis. This inhibition occurs through binding to the enzyme’s active site, preventing the formation of peptidoglycan, an essential component of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)acetohydrazide: A closely related compound with similar structural features.
2-(4-Methylphenoxy)acetohydrazide: Another derivative with a methyl group instead of a methoxy group.
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: A compound with a similar benzylidene and methoxyphenoxy structure.
Uniqueness
(E)-N’-benzylidene-2-(4-methoxyphenoxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-9-15(10-8-14)21-12-16(19)18-17-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,19)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYRVVSGUIXMOG-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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